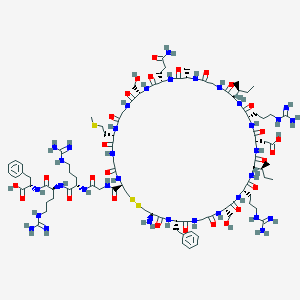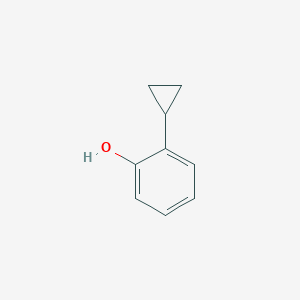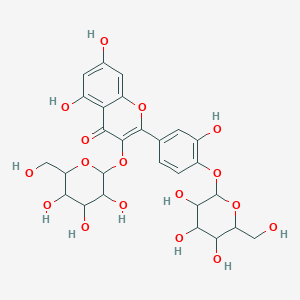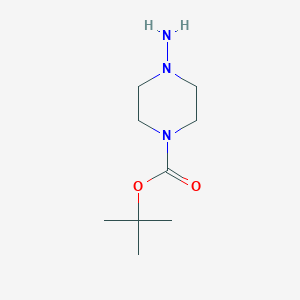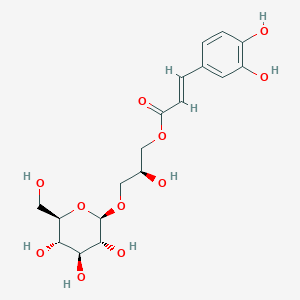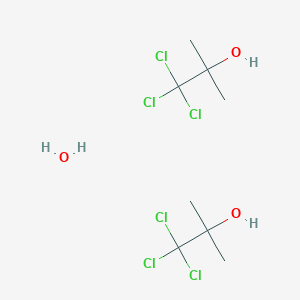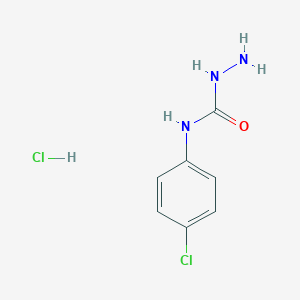![molecular formula C10H14O3 B047308 3-オキサスピロ[5.5]ウンデカン-2,4-ジオン CAS No. 1010-26-0](/img/structure/B47308.png)
3-オキサスピロ[5.5]ウンデカン-2,4-ジオン
概要
説明
3-Oxaspiro[5.5]undecane-2,4-dione, also known as 3-Oxaspiro[5.5]undecane-2,4-dione, is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxaspiro[5.5]undecane-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxaspiro[5.5]undecane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxaspiro[5.5]undecane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シクロヘキシル誘導体の合成
3-オキサスピロ[5.5]ウンデカン-2,4-ジオン: は、さまざまなシクロヘキシル誘導体の合成に使用されます。 例えば、[1-(2-{[4-クロロ-2-(メトキシカルボニル)フェニル]アミノ}-2-オキソエチル)シクロヘキシル]酢酸 を作成するために使用できます 。この化合物は、新しい医薬品の開発において、医薬品化学において重要です。
作用機序
Target of Action
The primary targets of 3-Oxaspiro[5It is known to be used in the synthesis of [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid . The targets of this synthesized compound could potentially provide insights into the targets of 3-Oxaspiro[5.5]undecane-2,4-dione.
Mode of Action
The specific mode of action of 3-Oxaspiro[5Its structure suggests that it may interact with its targets through the formation of covalent bonds, given its two carbonyl groups and a spirocyclic structure .
Biochemical Pathways
The exact biochemical pathways affected by 3-Oxaspiro[5Its use in the synthesis of [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid suggests that it may play a role in pathways involving this compound.
Result of Action
The molecular and cellular effects of 3-Oxaspiro[5It is known to be used in the synthesis of [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid , suggesting that its effects may be related to the actions of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Oxaspiro[5It is known that the compound is a solid at room temperature , suggesting that it may be stable under a range of conditions.
特性
IUPAC Name |
3-oxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-10(7-9(12)13-8)4-2-1-3-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSIASQMRYFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370196 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-26-0 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Cyclohexanediacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
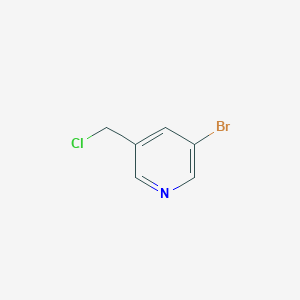

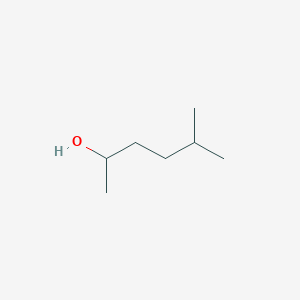

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
